molecular formula C49H66N10O10S2 B1677174 Octreotide CAS No. 83150-76-9

Octreotide

货号: B1677174
CAS 编号: 83150-76-9
分子量: 1019.2 g/mol
InChI 键: DEQANNDTNATYII-MEUDYGGUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Oxidation of Octreotide

  • Disulfide Bridge Formation this compound contains a disulfide bond that is critical for its cyclic structure and biological activity . Oxidation reactions are used to form this disulfide bridge during the synthesis of this compound.

  • Reagents and Conditions Oxidation can be achieved using hydrogen peroxide or iodine in an aqueous solution.

Reduction of this compound

  • Disulfide Bond Cleavage The disulfide bond in this compound can be cleaved through reduction reactions, leading to a linear peptide.

  • Reagents and Conditions Common reducing agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The disulfide bond reduction of this compound can be accomplished by means of equimolar TCEP-HCl, with pH of 6.2, at ambient temperature . Higher pH values can cause peptide denaturation .

Substitution/Functionalization of this compound

  • Modification of the Peptide Scaffold this compound can undergo substitution reactions to modify its structure and properties.

  • PEGylation is a common modification that involves the addition of polyethylene glycol (PEG) to this compound to improve its pharmacokinetic properties .

  • Reagents and Conditions Multicomponent reactions involving aldehydes, amines, and isocyanides can be used for functionalization.

Hydrolysis

  • This compound can undergo hydrolysis in aqueous solutions, and this process is influenced by pH and the presence of substances like sodium bisulfite (SBS) .

  • The degradation rate of this compound increases with pH and SBS concentration .

  • The degradation of this compound by SBS is pH-dependent and follows pseudo-first-order kinetics .

Reactions with Metal Complexes

  • This compound can react with metal complexes, such as iron complexes, to form new compounds with potential biological applications .

  • For example, it can react with Fe3(CO)12 to form an this compound-Fe2(CO)6 complex .

  • Tyrosine-containing this compound can undergo chemoselective reactions with Cp*Rh(H2O)32, resulting in organometallic-peptide complexes .

Acylation

  • This compound is subject to chemical modifications such as peptide acylation .

Binding with PLGA-COOH

  • This compound interacts with PLGA-COOH (poly(lactic-co-glycolic acid)) through noncovalent interactions. The free terminal carboxyl group on the PLGA polymer chain is the main binding site for interactions with this compound . The binding constants (Ka) typically range from 1.33 to 1.72 × 104 M−1 .

  • The interactions are thermodynamically favorable, with enthalpy changes typically ranging between −39.60 and −41.73 kJ mol−1 .

科学研究应用

Treatment of Acromegaly

Acromegaly is a disorder characterized by excessive growth hormone production, often due to pituitary adenomas. Octreotide is primarily used to manage this condition by inhibiting growth hormone secretion.

  • Efficacy : Studies indicate that this compound induces tumor shrinkage in approximately 53% of patients with acromegaly, with higher efficacy observed in those receiving the long-acting release formulation (66%) . The overall weighted mean percentage reduction in tumor size was reported as 37.4%, increasing to 50.6% with the long-acting formulation .

Management of Carcinoid Syndrome

Carcinoid syndrome results from neuroendocrine tumors that secrete serotonin and other vasoactive substances, leading to symptoms such as flushing and diarrhea.

  • Clinical Application : this compound effectively reduces flushing and diarrhea associated with carcinoid tumors and has been shown to improve clinical outcomes during carcinoid crises . Randomized control trials have established its efficacy in managing malignant bowel obstruction and chemotherapy-induced diarrhea .

Gastrointestinal Disorders

This compound's antisecretory properties make it useful for various gastrointestinal disorders.

  • Chyle Fistula : A prospective case study demonstrated the safety and efficacy of this compound in managing chyle fistulas, suggesting it can significantly reduce drainage output .
  • Diarrhea Management : It has been utilized to treat infectious diarrheal syndromes and has shown promise in reducing symptoms related to vasoactive intestinal peptide tumors (VIPomas) .

Oncology Applications

This compound has been investigated for its potential roles in cancer therapy beyond symptomatic management.

  • Tumor Growth Inhibition : Research indicates that this compound may slow down tumor progression in certain cancers, including breast cancer when used in conjunction with engineered nanoparticles for targeted therapy . Additionally, a study highlighted its use in managing neuroendocrine tumors (NETs), where high-dose this compound acetate was well tolerated and provided disease control .

Other Therapeutic Uses

Emerging research has identified additional applications for this compound:

  • Bone Marrow Transplantation : this compound is being explored for its potential benefits during bone marrow transplantation procedures .
  • Pulmonary Fibrosis : A non-randomized study suggested that long-acting this compound may slow the progression of idiopathic pulmonary fibrosis, although further studies are needed for confirmation .

Case Studies and Clinical Trials

Numerous clinical trials have documented the effectiveness of this compound across various conditions:

  • A phase III trial evaluated the effectiveness of this compound capsules compared to placebo in acromegaly patients, focusing on stability in growth hormone and insulin-like growth factor levels .
  • A study on high-dose this compound acetate reported stable disease control in 64% of patients treated over six months .

生物活性

Octreotide is a synthetic analog of somatostatin, a hormone that regulates various physiological processes, including the inhibition of growth hormone (GH) secretion. It is primarily used in the treatment of acromegaly, neuroendocrine tumors, and other conditions associated with excessive hormone production. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on recent studies and case reports.

This compound exerts its biological effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding activates G protein-coupled signaling pathways that inhibit adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels and subsequent reduction in hormone secretion. The key actions of this compound include:

  • Inhibition of Growth Hormone : By suppressing GH release from the pituitary gland, this compound effectively lowers insulin-like growth factor 1 (IGF-1) levels in patients with acromegaly .
  • Reduction of Gastrointestinal Hormones : this compound decreases the secretion of various gastrointestinal hormones such as gastrin, vasoactive intestinal peptide (VIP), and serotonin, which helps manage symptoms associated with neuroendocrine tumors .
  • Vasoconstriction : It causes vasoconstriction by reducing splanchnic blood flow, which is beneficial in treating variceal bleeding in patients with portal hypertension .

Pharmacokinetics

This compound can be administered via subcutaneous injection or orally as a novel formulation. Key pharmacokinetic findings include:

  • Absorption : Oral this compound shows comparable absorption to subcutaneous administration, with peak plasma concentrations achieved within 1 hour post-administration. Studies indicate that both routes maintain similar pharmacokinetic parameters .
  • Half-life : The half-life of this compound ranges from 1.5 to 2 hours for subcutaneous injections but can be extended with long-acting formulations such as this compound LAR (long-acting release) to approximately 10 days .

Clinical Efficacy

Several clinical trials have assessed the efficacy of this compound in various conditions:

Case Study: Acromegaly Management

A longitudinal study involving patients transitioning from injectable somatostatin receptor ligands (iSRLs) to oral this compound capsules (OOC) demonstrated sustained efficacy in controlling IGF-1 levels. In the MPOWERED trial, 89.7% of patients maintained biochemical response after one year on OOC .

Randomized Controlled Trials

A double-blind trial evaluated the impact of this compound on vomiting episodes in palliative care settings. Although no significant reduction in days free from vomiting was observed, multivariate analysis indicated a significant reduction in the number of vomiting episodes for patients receiving this compound compared to placebo (IRR = 0.40; P = 0.019) .

Safety Profile

This compound is generally well-tolerated; however, it may cause side effects such as nausea, diarrhea, and gallstones. A case study highlighted a 15-year-old patient with McCune-Albright syndrome who experienced nausea during treatment but showed improved GH suppression with long-acting formulations . Long-term safety data from clinical trials indicate no new safety signals associated with oral formulations .

Summary Table of Clinical Findings

Study/TrialConditionKey Findings
MPOWERED TrialAcromegaly89.7% biochemical response maintainedOral this compound is effective long-term
Palliative Care TrialNausea/VomitingReduced vomiting episodes (IRR = 0.40)This compound may decrease vomiting
Case StudyMcCune-Albright SyndromeNausea reported; partial GH suppressionLong-acting formulations improve compliance

属性

Key on ui mechanism of action

Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors.

CAS 编号

83150-76-9

分子式

C49H66N10O10S2

分子量

1019.2 g/mol

IUPAC 名称

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28?,29-,34-,36+,37+,38-,39?,40+,41+,42+/m1/s1

InChI 键

DEQANNDTNATYII-MEUDYGGUSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

手性 SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

规范 SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

外观

Solid powder

熔点

153-156

Key on ui other cas no.

83150-76-9

物理描述

Liquid

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

79517-01-4 (acetate salt)

序列

FCFWKTCT

保质期

>2 years if stored properly

溶解度

1.22e-02 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Compound 201 995
Compound 201-995
Compound 201995
Octreotide
Octreotide Acetate
Octreotide Acetate Salt
SAN 201 995
SAN 201-995
SAN 201995
Sandostatin
Sandostatine
Sandoz 201 995
Sandoz 201-995
Sandoz 201995
SM 201 995
SM 201-995
SM 201995
SMS 201 995
SMS 201-995
SMS 201995

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octreotide
Reactant of Route 2
Octreotide
Reactant of Route 3
Octreotide
Reactant of Route 4
Octreotide
Reactant of Route 5
Reactant of Route 5
Octreotide
Reactant of Route 6
Octreotide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。